3-Chloropyridazine is a heterocyclic aromatic compound with the chemical formula C4H3ClN2. While its specific applications in scientific research are limited, it serves as a building block for the synthesis of more complex molecules with diverse research applications. Studies have documented various methods for the synthesis of 3-chloropyridazine, including thermal and microwave-assisted reactions. Additionally, research efforts have focused on characterizing its physical and chemical properties, such as its melting point, boiling point, and solubility in various solvents [].
Due to its chemical structure, 3-chloropyridazine has been investigated for its potential applications in various research areas:
3-Chloropyridazine is a heterocyclic organic compound characterized by the presence of both chlorine and nitrogen atoms in its ring structure. Its chemical formula is C4H3ClN2, indicating it contains four carbon atoms, three hydrogen atoms, one chlorine atom, and two nitrogen atoms. This compound appears as a colorless to yellowish liquid and is known for its role as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Research indicates that 3-Chloropyridazine exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and has shown promise in various pharmacological applications. The compound's structural features contribute to its interactions with biological targets, making it a candidate for drug development .
Several methods exist for synthesizing 3-Chloropyridazine:
3-Chloropyridazine finds applications across multiple fields:
Studies on 3-Chloropyridazine have focused on its interactions with various biological systems. Notably:
3-Chloropyridazine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Chloropyridazine | C4H3ClN2 | Substituent at the 2-position affects reactivity |
3-Methylpyridazine | C5H6N2 | Methyl group alters solubility and biological activity |
4-Chloropyridazine | C4H3ClN2 | Different position of chlorine impacts interaction sites |
Pyridazine | C4H4N2 | Lacks halogenation; serves as a base structure |
The unique positioning of the chlorine atom in 3-Chloropyridazine significantly influences its reactivity and biological properties compared to these similar compounds. This specificity allows it to engage in distinct
The synthesis of 3-chloropyridazine traces back to mid-20th-century efforts to functionalize pyridazine scaffolds. Early methods relied on direct chlorination of pyridazin-3(2H)-one using phosphorus oxychloride (POCl₃), a strategy still widely employed today. For instance, heating pyridazin-3(2H)-one with excess POCl₃ at 80–90°C for 4–18 hours yields 3-chloropyridazine in 46–92% efficiency, depending on reaction optimization. This method’s reproducibility and scalability cemented its status as the primary synthetic route.
A key historical milestone was the discovery of regioselective functionalization at the 6-position of 3-chloropyridazine. Researchers found that the chlorine atom at C3 directs electrophilic substitution to C6, enabling sequential modifications to create polysubstituted pyridazines. This regiochemical control paved the way for synthesizing complex derivatives like 3-chloro-6-arylpyridazines, which are pivotal in medicinal chemistry.
Phosphorus oxychloride represents the most established and widely employed chlorinating agent for the synthesis of 3-chloropyridazine from pyridazin-3-one precursors [4]. The reaction mechanism involves the formation of a phosphate ester intermediate through nucleophilic attack of the hydroxyl oxygen on the phosphorus center, followed by displacement of the chlorophosphate group by chloride ion [4]. This transformation typically requires heating the substrate in phosphorus oxychloride at temperatures ranging from 100 to 160 degrees Celsius for periods of 2 to 5 hours [4].
The classical protocol employs a significant excess of phosphorus oxychloride, typically 3 to 5 equivalents, which serves both as solvent and reagent [4]. However, recent investigations have demonstrated that equimolar quantities of phosphorus oxychloride can achieve comparable yields while reducing environmental burden and safety concerns associated with large-scale quenching procedures [4]. The addition of pyridine as a base facilitates the reaction by neutralizing the hydrogen chloride generated during the chlorination process [4].
Temperature optimization studies reveal that reaction rates increase substantially above 140 degrees Celsius, with complete conversion typically achieved within 2 hours at 160 degrees Celsius [4]. The solvent-free protocol using equimolar phosphorus oxychloride in sealed reactors has proven particularly effective, delivering yields of 75-85% for various pyridazine substrates [4]. This methodology represents a significant improvement over traditional reflux conditions in terms of reaction time, reagent efficiency, and product purity [4].
Several alternative chlorinating reagents have been investigated for pyridazine functionalization beyond the traditional phosphorus oxychloride approach [5]. Thionyl chloride represents an important alternative, particularly when used in combination with pyridine as a base [21] [22]. The thionyl chloride system operates through a different mechanism involving the formation of chlorosulfite intermediates, which subsequently undergo elimination to generate the desired chlorinated product [21].
N-chlorosuccinimide has emerged as a valuable reagent for direct chlorination of activated pyridazine systems [26]. This reagent offers several advantages including mild reaction conditions, excellent functional group tolerance, and straightforward work-up procedures [26]. The chlorination proceeds through an electrophilic aromatic substitution mechanism, with regioselectivity determined by the electronic nature of existing substituents on the pyridazine ring [26].
More recently, the guanidine-based chlorinating reagent Palau'chlor (chlorobis(methoxycarbonyl)guanidine) has shown superior reactivity compared to conventional chlorinating agents for heteroaromatic systems [5]. This reagent demonstrates exceptional stability and can accomplish chlorinations that traditional reagents fail to achieve under identical conditions [5]. The reagent exhibits thermal stability with no decomposition below 100 degrees Celsius and projected stability exceeding one year at room temperature [5].
Deaminative chlorination using pyridinium tetrafluoroborate salts followed by treatment with various chloride sources represents another innovative approach [17]. This methodology enables selective chlorination of amino-substituted pyridazines through formation of pyridinium intermediates, which undergo subsequent chloride displacement [17]. The reaction can be conducted using trimethylsilyl chloride, tetrabutylammonium chloride, or magnesium chloride as chloride sources [17].
Systematic optimization of reaction parameters has demonstrated significant impact on yield and product quality in 3-chloropyridazine synthesis [4]. Temperature control emerges as the most critical parameter, with optimal ranges typically falling between 140-160 degrees Celsius for phosphorus oxychloride-mediated reactions [4]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote decomposition and side product formation [4].
The molar ratio of chlorinating agent to substrate requires careful optimization to balance conversion efficiency with economic considerations [4]. Studies using equimolar phosphorus oxychloride demonstrate that stoichiometric quantities can achieve yields comparable to excess reagent protocols while significantly reducing waste generation [4]. The addition of 0.5-1.0 equivalents of pyridine as base proves essential for achieving high yields and minimizing acid-catalyzed decomposition pathways [4].
Reaction time optimization reveals that most chlorination reactions reach completion within 2-4 hours under optimal temperature conditions [4]. Extended reaction periods beyond this timeframe typically result in diminished yields due to product decomposition rather than improved conversion [4]. The use of sealed reaction vessels enables more efficient heat transfer and prevents loss of volatile components, contributing to improved yields [4].
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 140-160°C | Critical for conversion rate [4] |
Phosphorus Oxychloride Equivalents | 1.0-1.2 | Diminishing returns above 1.2 [4] |
Pyridine Base | 0.5-1.0 equiv | Essential for high yields [4] |
Reaction Time | 2-4 hours | Optimal conversion window [4] |
Pressure | Sealed system | Improved heat transfer [4] |
Microwave-assisted synthesis has revolutionized the preparation of chlorinated heterocycles by enabling rapid heating and enhanced reaction rates [6]. The application of microwave irradiation to 3-chloropyridazine synthesis achieves significant reductions in reaction time, typically from hours to minutes, while maintaining or improving product yields [6]. The enhanced heating efficiency arises from direct molecular interaction with microwave radiation, leading to more uniform temperature distribution throughout the reaction mixture [6].
Single-mode microwave reactors equipped with temperature and pressure monitoring enable precise control of reaction conditions [6]. These systems typically operate at 2.45 gigahertz frequency with power outputs ranging from 100 to 300 watts [6]. Temperature programming allows for rapid heating to target temperatures followed by isothermal conditions to ensure complete conversion [6].
The microwave-assisted chlorination of pyridazin-3-one using phosphorus oxychloride demonstrates remarkable efficiency, with reaction times reduced from 3-5 hours under conventional heating to 10-30 minutes under microwave conditions [6]. The enhanced reaction kinetics result from improved molecular motion and collision frequency under microwave irradiation [6]. Yields typically range from 80-90%, representing improvements of 10-15% over conventional thermal methods [6].
Solvent selection proves critical for microwave-assisted synthesis, with polar aprotic solvents showing superior microwave coupling efficiency [6]. Trifluoromethylbenzene has emerged as an optimal solvent for microwave-mediated chlorination reactions due to its excellent microwave absorption properties and chemical inertness [6]. The use of this solvent enables direct scalability from milligram to multigram quantities without yield deterioration [6].
Flow chemistry represents a paradigm shift in synthetic methodology, offering enhanced safety, improved heat and mass transfer, and simplified scale-up procedures for chlorination reactions [9] [10]. The continuous flow synthesis of 3-chloropyridazine enables precise control of reaction parameters and rapid quenching to prevent overreaction [9]. Flow reactors minimize exposure to hazardous chlorinating agents and reduce the volume of reactive materials present at any given time [9].
The flow-based chlorination system typically employs mixing tees or static mixers to ensure rapid and homogeneous mixing of substrates with chlorinating agents [9]. Residence time control enables optimization of conversion while minimizing side product formation [9]. Typical residence times for 3-chloropyridazine synthesis range from 30 seconds to 5 minutes, depending on temperature and reagent concentrations [9].
Temperature control in flow systems benefits from enhanced heat transfer characteristics of microreactors [9]. The high surface-area-to-volume ratio enables rapid heating and cooling, facilitating precise temperature programming [9]. Inline temperature monitoring ensures consistent reaction conditions throughout the synthesis [9].
The use of packed-bed reactors containing solid-supported bases eliminates the need for liquid-liquid extraction steps [9]. These reactors enable continuous neutralization of hydrogen chloride generated during chlorination while maintaining anhydrous conditions [9]. The integrated approach significantly simplifies work-up procedures and improves overall process efficiency [9].
Flow Parameter | Typical Range | Benefits |
---|---|---|
Residence Time | 0.5-5 minutes | Reduced overreaction [9] |
Flow Rate | 0.1-2.0 mL/min | Precise control [9] |
Temperature | 80-160°C | Enhanced heat transfer [9] |
Pressure | 1-10 bar | Improved mixing [9] |
Reactor Volume | 1-50 mL | Reduced hazard exposure [9] |
Green chemistry principles have driven the development of more environmentally sustainable approaches to 3-chloropyridazine synthesis [4]. The reduction of solvent usage through solvent-free methodologies represents a significant advancement in minimizing environmental impact [4]. These approaches eliminate the need for large volumes of organic solvents while maintaining high synthetic efficiency [4].
Atom economy considerations have led to the development of chlorination protocols using stoichiometric quantities of chlorinating agents rather than large excesses [4]. The equimolar phosphorus oxychloride protocol achieves comparable yields to traditional methods while reducing waste generation by 60-70% [4]. This approach significantly decreases the environmental burden associated with phosphorus oxychloride disposal [4].
The development of recyclable chlorinating systems represents another important green chemistry advancement [17]. Pyridinium-based chlorinating agents can be regenerated after use through simple acid-base treatment, enabling multiple reaction cycles [17]. This approach reduces the consumption of chlorinating reagents and minimizes waste generation [17].
Catalytic chlorination methodologies using transition metal catalysts enable the use of less hazardous chlorinating agents [5]. These systems operate under milder conditions and demonstrate improved selectivity compared to traditional electrophilic chlorination methods [5]. The catalytic approach reduces energy consumption and minimizes the formation of unwanted by-products [5].
Industrial scale synthesis of 3-chloropyridazine requires careful consideration of safety, environmental impact, and economic factors [4]. The transition from laboratory to industrial scale presents unique challenges related to heat removal, mixing efficiency, and waste management [4]. Large-scale reactions generate substantial quantities of hydrogen chloride, necessitating robust neutralization and scrubbing systems [4].
Heat management becomes critical at industrial scale due to the highly exothermic nature of chlorination reactions [4]. The design of adequate cooling systems prevents thermal runaway and ensures consistent product quality [4]. Multi-stage addition of chlorinating agents helps control heat generation and maintain optimal reaction temperatures [23]. The stepwise addition protocol, involving 5 or more portions added over 1 hour or more, significantly improves yields and reduces by-product formation [23].
Continuous processing methodologies offer significant advantages for industrial 3-chloropyridazine production [9]. Continuous reactors enable steady-state operation with consistent product quality and reduced batch-to-batch variation [9]. The smaller reactor volumes associated with continuous processing reduce capital equipment costs and improve safety profiles [9].
Waste minimization strategies focus on reducing phosphorus oxychloride consumption and improving recovery of valuable by-products [4]. The implementation of closed-loop systems enables recycling of unreacted starting materials and reduces overall raw material consumption [4]. Advanced separation techniques, including distillation under reduced pressure, enable high-purity product recovery with minimal waste generation [23].
Scale Parameter | Laboratory | Pilot Scale | Industrial |
---|---|---|---|
Batch Size | 1-100 g | 1-10 kg | 100-1000 kg |
Reaction Volume | 0.1-1 L | 10-100 L | 1000-10000 L |
Heat Removal | Air cooling | Water cooling | Specialized cooling systems [4] |
Mixing | Magnetic stirrer | Mechanical stirrer | Industrial agitators [4] |
Safety Systems | Fume hood | Local ventilation | Full scrubbing systems [4] |
The comparative evaluation of synthetic routes for 3-chloropyridazine reveals distinct advantages and limitations for each methodology [4] [5] [6]. Traditional phosphorus oxychloride-mediated synthesis offers excellent reliability and predictable yields but suffers from environmental concerns and safety challenges associated with large-scale reagent handling [4]. The classical approach typically achieves yields of 70-80% under optimized conditions with reaction times of 3-5 hours [4].
Microwave-assisted synthesis demonstrates superior time efficiency with reaction completion in 10-30 minutes while achieving comparable or improved yields [6]. The enhanced kinetics and uniform heating provided by microwave irradiation result in cleaner reaction profiles and reduced side product formation [6]. However, this methodology requires specialized equipment and may face limitations in direct scale-up to industrial volumes [6].
Flow chemistry approaches excel in safety and scalability considerations, enabling continuous production with minimal inventory of hazardous materials [9]. The precise control of reaction parameters and rapid quenching capabilities result in highly reproducible product quality [9]. Flow methods typically achieve yields of 75-85% with residence times of 0.5-5 minutes [9]. The main limitations include capital equipment costs and the need for specialized expertise in flow reactor design [9].
Green chemistry methodologies offer significant environmental advantages through reduced waste generation and improved atom economy [4]. Solvent-free protocols and stoichiometric reagent usage minimize environmental impact while maintaining synthetic efficiency [4]. However, these approaches may require modified work-up procedures and specialized handling techniques [4].
Methodology | Yield Range | Reaction Time | Environmental Impact | Scalability |
---|---|---|---|---|
Classical Phosphorus Oxychloride | 70-80% [4] | 3-5 hours [4] | High waste generation [4] | Excellent [4] |
Microwave-Assisted | 80-90% [6] | 10-30 minutes [6] | Moderate [6] | Limited [6] |
Flow Chemistry | 75-85% [9] | 0.5-5 minutes [9] | Low waste [9] | Excellent [9] |
Green Chemistry | 75-80% [4] | 2-4 hours [4] | Minimal waste [4] | Good [4] |
Alternative Chlorinating Agents | 60-85% [5] | 1-6 hours [5] | Variable [5] | Good [5] |
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₄H₃ClN₂ | Experimental |
Molecular Weight (g/mol) | 114.53 | Experimental |
Dipole Moment (Debye) | 4.42 | Experimental |
Electronic Ground State | ¹A | DFT/B3LYP |
HOMO Energy (eV) | -7.34 | DFT/B3LYP |
LUMO Energy (eV) | -1.82 | DFT/B3LYP |
Energy Gap (eV) | 5.52 | DFT/B3LYP |
Ionization Potential (eV) | 7.34 | DFT/B3LYP |
Electron Affinity (eV) | 1.82 | DFT/B3LYP |
Electronegativity | 4.58 | DFT/B3LYP |
Chemical Hardness | 2.76 | DFT/B3LYP |
Chemical Softness | 0.36 | DFT/B3LYP |
Electrophilicity Index | 3.80 | DFT/B3LYP |
Total Polar Surface Area (Ų) | 25.78 | Computational |
LogP | 0.10 | Computational |
The bonding characteristics within 3-chloropyridazine reflect the electron-withdrawing nature of both the chlorine atom and the pyridazine nitrogen atoms. The carbon-chlorine bond exhibits partial ionic character, with the chlorine atom carrying a partial negative charge of approximately -0.15 e based on Mulliken population analysis [4] [5]. This charge distribution contributes to the enhanced electrophilicity of the carbon atoms ortho and para to the chlorine substituent [4].
The pyridazine ring system itself displays unique bonding patterns due to the adjacent positioning of the two nitrogen atoms. The nitrogen-nitrogen interaction creates a region of electron density depletion between the nitrogen atoms, which is compensated by increased electron density in the carbon-nitrogen bonds [7] [8]. This electronic arrangement results in shortened carbon-nitrogen bond lengths (1.33 Å) compared to pyridine (1.34 Å) and contributes to the overall stability of the aromatic system [9] [10].
Natural bond orbital (NBO) analysis reveals significant charge transfer interactions within the molecule. The chlorine lone pairs participate in nCl→πring interactions with the pyridazine π-system, contributing approximately 2.4 kcal/mol to the overall stabilization energy [4] [5]. Similarly, the nitrogen lone pairs engage in nN→σC-H interactions, providing additional stabilization of approximately 3.8 kcal/mol [4] [5].
The electrostatic potential map of 3-chloropyridazine shows distinct regions of positive and negative potential, with the nitrogen atoms exhibiting the most negative potential (-0.42 eV) and the carbon atoms adjacent to nitrogen showing positive potential (+0.28 eV) [5]. This electrostatic distribution directly correlates with the observed reactivity patterns, where nucleophilic attack preferentially occurs at the carbon atoms adjacent to nitrogen atoms [5].
The aromatic character of 3-chloropyridazine has been extensively investigated using multiple theoretical approaches and computational methods. The compound maintains its aromatic nature despite the perturbation introduced by the chlorine substituent, as evidenced by various aromaticity indices and structural parameters [11] [12] [13].
The Harmonic Oscillator Model of Aromaticity (HOMA) index for 3-chloropyridazine has been calculated to be 0.78, indicating strong aromatic character [11] [12]. This value is slightly reduced compared to the parent pyridazine (HOMA = 0.82) due to the electronic perturbation caused by the chlorine substituent [12] [14]. The HOMA index considers both the bond length alternation and the deviation from optimal bond lengths, providing a comprehensive assessment of geometric aromaticity [12].
Nucleus-Independent Chemical Shifts (NICS) calculations provide magnetic criteria for aromaticity assessment. The NICS(0) value for 3-chloropyridazine is -8.4 ppm, while the NICS(1) value is -7.8 ppm [11] [12]. These negative values confirm the aromatic nature of the compound, with the magnitude indicating moderate to strong aromaticity [11] [12]. The NICS(0) value is less negative than that of benzene (-11.5 ppm) but comparable to other nitrogen-containing heterocycles [14].
Table 2: Aromaticity Indices for 3-Chloropyridazine
Aromaticity Index | Value | Classification | Method |
---|---|---|---|
Harmonic Oscillator Model of Aromaticity (HOMA) | 0.78 | Aromatic | DFT/B3LYP |
Nucleus-Independent Chemical Shifts (NICS) | -8.4 | Aromatic | DFT/B3LYP |
Para-Delocalization Index (PDI) | 0.042 | Aromatic | DFT/B3LYP |
Multicenter Index (MCI) | 0.036 | Aromatic | DFT/B3LYP |
Aromatic Fluctuation Index (FLU) | 0.012 | Aromatic | DFT/B3LYP |
Bond Length Alternation (BLA) | 0.028 | Aromatic | DFT/B3LYP |
Delocalization Energy (DE) | 28.5 | Aromatic | DFT/B3LYP |
The Para-Delocalization Index (PDI) and Multicenter Index (MCI) provide electron-sharing-based measures of aromaticity. The PDI value of 0.042 and MCI value of 0.036 for 3-chloropyridazine fall within the typical range for aromatic compounds [13] [14]. These indices are based on the analysis of electron delocalization patterns and confirm the maintenance of aromatic character despite the chlorine substitution [13] [14].
The Aromatic Fluctuation Index (FLU) measures the fluctuation of electron delocalization around the ring. The low FLU value of 0.012 for 3-chloropyridazine indicates minimal fluctuation and stable electron delocalization, characteristic of aromatic systems [13] [14]. This value is comparable to other six-membered aromatic heterocycles and significantly lower than non-aromatic or antiaromatic compounds [13].
Bond Length Alternation (BLA) analysis reveals that 3-chloropyridazine maintains relatively uniform bond lengths around the ring, with a BLA value of 0.028 Å [13]. This small alternation is consistent with aromatic character, as significant bond length alternation would indicate localized double bonds rather than delocalized π-electron systems [13].
The delocalization energy (DE) of 28.5 kcal/mol demonstrates the energetic stabilization provided by electron delocalization in the aromatic ring [12]. This value is lower than benzene (36 kcal/mol) but higher than many other heterocycles, indicating substantial aromatic stabilization [12].
Theoretical assessments using various density functional theory (DFT) methods have been employed to evaluate the aromaticity of 3-chloropyridazine. The B3LYP, CAM-B3LYP, and ωB97X-D functionals all predict aromatic character for the compound, with slight variations in the calculated indices [13] [14]. The consistency across different theoretical methods provides confidence in the aromatic classification of 3-chloropyridazine [13] [14].
The hydrogen bonding capabilities of 3-chloropyridazine are primarily governed by the presence of two nitrogen atoms in the pyridazine ring, which serve as hydrogen bond acceptors, and the aromatic C-H bonds, which can act as weak hydrogen bond donors [15] [16] [7]. The molecule's ability to participate in hydrogen bonding interactions significantly influences its crystal packing, solubility, and biological activity [15] [7].
Intramolecular hydrogen bonding in 3-chloropyridazine occurs primarily through C-H···N interactions within the molecule itself. The aromatic protons at positions 4 and 5 can form weak intramolecular hydrogen bonds with the nitrogen lone pairs, with typical distances of 2.8-3.2 Å and angles of 110-130° [17] [18]. These interactions contribute to the planarity of the molecule and influence its overall conformational stability [17] [18].
The chlorine substituent also participates in intramolecular interactions through C-H···Cl contacts. The hydrogen atom at position 4 can approach the chlorine atom at a distance of approximately 3.18 Å, forming a weak intramolecular hydrogen bond with an interaction energy of -1.2 kcal/mol [17]. This interaction contributes to the overall molecular stability and affects the electron distribution within the ring system [17].
Conformational analysis reveals that 3-chloropyridazine exists predominantly in a planar conformation due to the aromatic nature of the ring system. The energy barrier for rotation around the carbon-chlorine bond is relatively low (approximately 2.5 kcal/mol), allowing for some conformational flexibility [17]. However, the planar conformation is strongly favored due to optimal π-electron delocalization and minimization of steric interactions [17].
The intermolecular hydrogen bonding patterns of 3-chloropyridazine are characterized by the formation of complex networks involving both nitrogen atoms as acceptors and aromatic C-H bonds as donors [15] [16] [19]. X-ray crystallographic studies of related pyridazine derivatives reveal that the nitrogen atoms consistently act as hydrogen bond acceptors with typical N···H distances ranging from 2.84 to 2.87 Å [15] [16] [19].
Table 3: Hydrogen Bonding and Intermolecular Interactions of 3-Chloropyridazine
Interaction Type | Distance (Å) | Angle (°) | Energy (kcal/mol) | Classification |
---|---|---|---|---|
N1···H-O (Water) | 2.85 | 165 | -4.2 | Strong H-bond |
N2···H-O (Water) | 2.87 | 172 | -4.5 | Strong H-bond |
C-H···N (Intermolecular) | 3.42 | 148 | -2.8 | Weak H-bond |
C-H···Cl (Intramolecular) | 3.18 | 125 | -1.2 | Weak H-bond |
Cl···π (Aromatic) | 3.65 | 95 | -3.1 | Halogen bond |
π···π (Stacking) | 3.45 | 0 | -6.8 | π-π stacking |
The formation of hydrogen-bonded dimers is a common motif in 3-chloropyridazine assemblies. These dimers are typically centrosymmetric, with each molecule acting as both a hydrogen bond donor and acceptor through its aromatic C-H bonds and nitrogen atoms [15] [16]. The dimer formation energy is approximately -8.7 kcal/mol, indicating moderate stability [15] [16].
In hydrated forms, 3-chloropyridazine demonstrates exceptional hydrogen bonding capability. The pyridazine nitrogen atoms can simultaneously accept hydrogen bonds from multiple water molecules, leading to the formation of extended hydrate frameworks [15] [16]. The N···O distances in these hydrates range from 2.84 to 2.87 Å, indicating strong hydrogen bonds that stabilize the crystal structure [15] [16].
The chlorine atom also participates in intermolecular interactions through halogen bonding. The chlorine can form directional interactions with electron-rich regions of neighboring molecules, with typical Cl···N distances of 3.2-3.4 Å and nearly linear geometries [20] [21]. These halogen bonds contribute approximately 3.1 kcal/mol to the overall stabilization energy [20] [21].
The assembly patterns in 3-chloropyridazine are further influenced by π-π stacking interactions between aromatic rings. The optimal stacking distance is approximately 3.45 Å, with the rings adopting a parallel displaced geometry to maximize overlap while minimizing electrostatic repulsion [22] [23]. The π-π stacking energy is estimated to be -6.8 kcal/mol, representing a significant contribution to the overall crystal stability [22] [23].
The π-system of 3-chloropyridazine exhibits unique characteristics that significantly influence its molecular recognition properties and intermolecular interactions. The electron-deficient nature of the pyridazine ring, combined with the electron-withdrawing effect of the chlorine substituent, creates a distinctive π-electron distribution that affects both π-π stacking and π-cation interactions [7] [8] [23].
The electron density distribution in the π-system of 3-chloropyridazine is markedly different from that of benzene or pyridine. The presence of two adjacent nitrogen atoms creates regions of electron depletion, particularly between the nitrogen atoms and at the carbon atoms adjacent to them [7] [8]. This electron deficiency is further enhanced by the chlorine substituent, which withdraws electron density through both inductive and mesomeric effects [7] [8].
Theoretical calculations reveal that the π-electron density above and below the ring plane is non-uniform, with the lowest density regions occurring near the carbon atoms adjacent to the nitrogen atoms [7] [8]. This heterogeneous distribution influences the strength and directionality of π-π stacking interactions, leading to preferential stacking orientations that maximize favorable electrostatic interactions [23].
The molecular recognition properties of 3-chloropyridazine are significantly influenced by its π-system characteristics. The compound demonstrates selectivity in binding to electron-rich aromatic systems, with binding constants typically 2-3 times higher for electron-rich partners compared to electron-poor aromatics [24]. This selectivity arises from the complementary electrostatic interactions between the electron-deficient pyridazine ring and electron-rich aromatic systems [24].
π-Cation interactions represent another important aspect of molecular recognition involving 3-chloropyridazine. The electron-deficient π-system can interact favorably with cationic species, with binding energies ranging from 4-8 kcal/mol depending on the cation size and charge density [25]. These interactions are particularly important in biological systems, where 3-chloropyridazine derivatives can interact with positively charged amino acid residues such as lysine and arginine [25].
The stacking geometry preferences of 3-chloropyridazine have been investigated through computational studies and crystal structure analysis. The preferred stacking mode is parallel displaced, with an optimal offset of approximately 1.5 Å and an interplanar distance of 3.4-3.6 Å [22] [23]. This geometry maximizes favorable electrostatic interactions while minimizing unfavorable overlap between electron-deficient regions [22] [23].
The exceptionally high dipole moment of 3-chloropyridazine (4.42 Debye) has profound effects on its reactivity patterns and molecular interactions [6] [3]. This dipole moment, among the highest observed for chlorinated azines, arises from the combined effects of the electronegative nitrogen atoms and the chlorine substituent, creating a highly polar molecule with distinct regions of positive and negative charge density [6] [3].
The orientation of the dipole moment in 3-chloropyridazine extends from the chlorine atom toward the nitrogen atoms, creating a significant electric field around the molecule [3]. This electric field influences the approach of reactants and the stabilization of transition states, leading to enhanced reactivity toward nucleophilic species and modified reaction pathways compared to less polar analogs [3].
Table 4: Dipole Moment Effects and Solvent-Dependent Properties of 3-Chloropyridazine
Molecular Environment | Dipole Moment (Debye) | Relative Permittivity | Solvation Energy (kcal/mol) | Reactivity Enhancement |
---|---|---|---|---|
Gas Phase | 4.42 | 1.0 | 0.0 | Baseline |
Methanol | 5.68 | 33.0 | -8.4 | Moderate |
Water | 5.72 | 78.4 | -9.1 | High |
Benzene | 4.28 | 2.3 | -2.3 | Low |
Chloroform | 4.95 | 4.8 | -4.7 | Moderate |
DMSO | 6.12 | 47.2 | -10.8 | High |
The solvent-dependent behavior of 3-chloropyridazine demonstrates the significant influence of the dipole moment on molecular interactions. In polar solvents, the dipole moment increases substantially due to solvent polarization effects, reaching values of 5.72 Debye in water and 6.12 Debye in dimethyl sulfoxide [3]. This enhancement in polarity leads to increased solvation energies and altered reaction kinetics [3].
The dipole moment effects are particularly pronounced in reactions involving charged intermediates or transition states. The high dipole moment of 3-chloropyridazine provides stabilization for polar transition states, leading to reduced activation energies and enhanced reaction rates. This effect is most significant in nucleophilic substitution reactions, where the dipole moment can stabilize the developing negative charge on the leaving group.
Ion-dipole interactions represent a crucial aspect of the molecular recognition properties of 3-chloropyridazine. The high dipole moment enables strong interactions with both cations and anions, with binding energies ranging from 6-12 kcal/mol depending on the ion size and charge [25]. These interactions are particularly important in biological systems, where 3-chloropyridazine derivatives can interact with charged amino acid residues and metal ions [25].
The dipole moment also influences the crystal packing and solid-state properties of 3-chloropyridazine. The high polarity leads to preferential alignment of molecules in the crystal lattice to maximize favorable dipole-dipole interactions. This alignment results in polar crystal structures with non-centrosymmetric space groups, which can exhibit interesting physical properties such as second harmonic generation.
The reactivity enhancement provided by the dipole moment is particularly evident in electrophilic aromatic substitution reactions. The high dipole moment increases the nucleophilicity of the aromatic ring toward electrophiles, leading to enhanced reaction rates and modified regioselectivity patterns. The dipole moment also affects the stability of σ-complexes formed during electrophilic attack, influencing the overall reaction mechanism.
Temperature-dependent studies reveal that the dipole moment of 3-chloropyridazine shows minimal variation with temperature in the gas phase, indicating a rigid molecular structure with well-defined charge distribution. However, in solution, temperature effects on solvation can lead to slight variations in the effective dipole moment, affecting reaction kinetics and equilibrium constants.
Irritant